molecular formula C19H20N2O3S B2497874 3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-50-1

3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2497874
CAS No.: 898438-50-1
M. Wt: 356.44
InChI Key: HJFYLQLLWGAATH-UHFFFAOYSA-N
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Description

3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic hybrid compound designed for advanced research applications, particularly in the field of antimicrobial discovery. It integrates a sulfonamide group, a well-established pharmacophore known for its antibacterial properties, with a julolidine-based quinoline system, a rigid structure noted for enhancing the fluorescence and biological activity of molecular probes . This molecular architecture suggests potential for the compound to act as a ligand for metal ions or to interact with specific biological targets. Research Value and Potential Applications: The primary research value of this compound lies in the investigation of new anti-infective agents. Hybrid quinoline-sulfonamide complexes (QSC) have demonstrated promising antibacterial and antifungal activity in preliminary screenings . Researchers can utilize this compound to explore its efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . Its structural features make it a candidate for developing small-molecule drugs to address the growing challenge of drug-resistant microorganisms . Beyond antimicrobial studies, the julolidine moiety is known to increase fluorescence quantum yield, making derivatives of this core structure suitable for use as fluorescent probes . This opens avenues for its application in bioimaging and as a sensor for detecting metal ions like Cu²⁺ through colorimetric and fluorometric methods . Furthermore, compounds based on the julolidine structure have been investigated as inhibitors of amyloid-β protein self-assembly , a process associated with the pathogenesis of Alzheimer's disease, indicating potential for neurobiological research . Handling and Compliance: This product is intended For Research Use Only and is not approved for human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

IUPAC Name

N-(3-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-4-2-6-16(10-13)20-25(23,24)17-11-14-5-3-9-21-18(22)8-7-15(12-17)19(14)21/h2,4,6,10-12,20H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFYLQLLWGAATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the sulfonamide group and the tolyl substituent. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the sulfonamide group.

    Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the quinoline core may interact with DNA or proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and pharmacological data (where available) for 3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide and its analogs:

Compound Name Core Structure R Group (Position 9) Functional Group Molecular Weight (g/mol) Reported Activity
This compound (Target Compound) Pyrido[3,2,1-ij]quinoline m-Tolyl (C₆H₄CH₃-3) Sulfonamide ~350–370 (estimated) Hypothesized diuretic activity
3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide Pyrido[3,2,1-ij]quinoline n-Pentyl (C₅H₁₁) Sulfonamide ~340–360 (estimated) Not reported; alkyl chain may enhance lipophilicity
3-oxo-N-(4-(trifluoromethyl)phenyl)-...-sulfonamide Pyrido[3,2,1-ij]quinoline 4-(CF₃)C₆H₄ Sulfonamide ~400–420 (estimated) Potential enhanced bioavailability due to CF₃ group
N-Aryl-7-hydroxy-5-oxo-...-carboxamides Pyrido[3,2,1-ij]quinoline Varied aryl groups Carboxamide ~300–350 (reported) Diuretic activity superior to hydrochlorothiazide
Nadifloxacin derivatives Pyrido[3,2,1-ij]quinoline Carboxylic acid derivatives Antibacterial ~300–320 (reported) Antibacterial (fluoroquinolone class)

Key Observations:

  • Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group may confer stronger carbonic anhydrase inhibition compared to carboxamide analogs, which are linked to diuretic effects via renal sodium transport modulation .
  • 4-Trifluoromethylphenyl : The electron-withdrawing CF₃ group may enhance metabolic stability and target affinity. n-Pentyl : The alkyl chain could increase membrane permeability but reduce solubility.

Pharmacological Activity Trends

  • Diuretic Potency: Carboxamide analogs (e.g., N-aryl-7-hydroxy-5-oxo derivatives) demonstrated diuretic activity exceeding hydrochlorothiazide in rat models, with ED₅₀ values <10 mg/kg .
  • Structural Optimization: highlights that methyl group introduction in pyrroloquinoline analogs improved diuretic efficacy. The m-tolyl group in the target compound may similarly enhance activity by modulating steric and electronic interactions with targets .

Physicochemical Properties

  • Lipophilicity: The m-tolyl substituent (logP ~2.5–3.0) provides moderate lipophilicity, favoring oral absorption. In contrast, the trifluoromethylphenyl analog (logP ~3.5–4.0) may exhibit prolonged half-life but lower aqueous solubility.
  • Molecular Weight: The target compound’s estimated molecular weight (~350–370 g/mol) aligns with Rule of Five guidelines, suggesting favorable pharmacokinetics.

Biological Activity

3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by their complex ring structures and functional groups that contribute to their biological activities. The presence of the sulfonamide group is particularly significant in enhancing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells.
  • Mechanism of Action : The compound showed a reduction in the expression of the proliferation marker histone H3 and influenced the transcriptional activity of key regulators such as P53 and P21. It also altered the expression levels of BCL-2 and BAX genes, which are crucial in apoptosis pathways .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Effect on ProliferationGene Expression Changes
C-3236ReducedDecreased H3
MDA-MB-23136ReducedIncreased P53, P21
A54936ReducedAltered BCL-2/BAX

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains:

  • Tested Strains : The compound was tested against Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains such as MRSA.
  • Minimum Inhibitory Concentration (MIC) : The MIC values indicated moderate antibacterial activity. Notably, modifications to the compound's structure significantly impacted its efficacy; for example, blocking the phenolic group led to a complete loss of activity .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus128Moderate
Enterococcus faecalis256Low
MRSA128Moderate

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the effects of the compound on cell viability using various assays (WST-1, crystal violet). Results indicated that at concentrations below 100 µM, the compound did not exhibit cytotoxicity on normal human dermal fibroblasts (HFF-1), highlighting its potential selectivity for cancer cells .
  • Case Study on Antimicrobial Resistance :
    Another investigation focused on the effectiveness of the compound against resistant strains. It was found that while some derivatives displayed promising activity against MRSA isolates, structural modifications could either enhance or diminish this efficacy significantly .

Q & A

Basic: What synthetic methodologies are recommended for 3-oxo-N-(m-tolyl)-hexahydropyridoquinoline sulfonamide?

Answer:
The synthesis involves multi-step routes, typically starting with functionalization of the hexahydropyridoquinoline core. Key steps include:

  • Sulfonylation : Reaction of the amine group on the quinoline scaffold with m-toluenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours) to install the sulfonamide group .
  • Oxidation : Introduction of the 3-oxo group via oxidation of the pyridine ring using reagents like KMnO₄ or RuO₄ under controlled pH (neutral to slightly acidic) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .

Data Note : Yields vary (45–70%) depending on regioselectivity during sulfonylation. TLC monitoring (Rf ~0.3 in EtOAc/hexane 1:1) is recommended to track reaction progress .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the fused bicyclic core (e.g., δ 2.8–3.5 ppm for hexahydropyridine protons) and sulfonamide connectivity (δ 7.2–7.8 ppm for m-tolyl aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 425.15) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and validates the 3D arrangement of the hexahydropyridoquinoline system (e.g., bond angles and torsion angles) .

Contradiction Alert : Discrepancies in melting points (reported 180–185°C vs. 172–175°C) may arise from polymorphic forms or impurities; DSC analysis is advised .

Advanced: How to address low regioselectivity during sulfonylation of the quinoline amine?

Answer:
Regioselectivity challenges arise due to competing reactions at the quinoline’s N9 vs. other reactive sites. Strategies include:

  • Steric Control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered N9 position .
  • Temperature Modulation : Lowering reaction temperature (0–5°C) reduces kinetic competition, favoring N9 sulfonamide formation .
  • Precursor Functionalization : Protecting the quinoline core with temporary groups (e.g., Boc) before sulfonylation improves selectivity .

Data Note : HPLC analysis (C18 column, acetonitrile/water 60:40) can quantify regiochemical purity (>90% target isomer) .

Advanced: What computational or experimental methods elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the sulfonamide’s hydrogen-bonding capacity and the m-tolyl group’s hydrophobic interactions .
  • SAR Libraries : Synthesize analogs with substituent variations (e.g., halogenated aryl groups) and compare IC₅₀ values in enzyme inhibition assays .
  • Crystallographic Studies : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to identify critical binding motifs .

Contradiction Alert : Conflicting bioactivity data (e.g., nM vs. µM potency) may reflect assay conditions (pH, co-solvents); standardize protocols across studies .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Solubility Limitations : Poor aqueous solubility (>50 µM) may lead to underestimated activity. Use co-solvents (DMSO ≤0.1%) or prodrug strategies .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) can reveal species-specific degradation, explaining in vitro/in vivo mismatches .

Methodological Fix : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to the m-tolyl ring to enhance solubility without compromising target binding .
  • Prodrug Derivatization : Mask the sulfonamide as an ester (hydrolyzed in vivo) to improve oral bioavailability .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 to assess drug-drug interaction risks early in development .

Data Note : LogP reductions from 3.2 to 2.5 correlate with 3-fold increases in aqueous solubility .

Advanced: How to mitigate challenges in scaling up synthesis?

Answer:

  • Flow Chemistry : Implement continuous flow systems for oxidation and sulfonylation steps to enhance reproducibility and reduce reaction times .
  • Catalytic Optimization : Replace stoichiometric oxidants (e.g., RuO₄) with catalytic KMnO₄/TBAB systems to minimize waste .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (e.g., temperature, stoichiometry) for robust scale-up .

Contradiction Alert : Batch-to-batch variability in impurity profiles (e.g., des-oxo byproducts) requires stringent in-process controls (IPC) via HPLC .

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